



## Technical Support Center: Prestin Electromotility Measurements

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Compound of Interest		
Compound Name:	Prestim	
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prestin electromotility measurements.

### **Frequently Asked Questions (FAQs)**

Q1: What is Prestin and why is its electromotility important?

Prestin (SLC26A5) is a unique motor protein located in the lateral plasma membrane of outer hair cells (OHCs) in the mammalian cochlea.[1][2][3] It undergoes rapid conformational changes in response to changes in membrane potential, a phenomenon known as electromotility. This cellular movement is essential for the cochlear amplifier, a mechanism that enhances the sensitivity and frequency selectivity of hearing by amplifying sound-induced vibrations.[1][4][5][6] The absence or dysfunction of Prestin leads to significant hearing loss.[1][4][5][6]

Q2: What is Nonlinear Capacitance (NLC) and how does it relate to Prestin function?

Nonlinear capacitance (NLC) is the electrical signature of Prestin's motor activity.[7] It arises from the movement of charged residues within the Prestin protein as it transitions between its conformational states in response to changes in membrane voltage.[2][8] This charge movement can be measured as a voltage-dependent change in membrane capacitance. The bell-shaped NLC curve is a hallmark of functional Prestin and its parameters can be used to quantify the protein's activity.[8][9][10]



Q3: What are the common expression systems used to study Prestin?

Prestin function is commonly studied by expressing the protein in heterologous systems such as Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells.[3][8][11] These cells do not endogenously express Prestin, providing a clean background for characterizing the function of wild-type or mutant Prestin proteins.[9] Measurements can also be performed on isolated OHCs from animal models.[12]

#### **Troubleshooting Guide**

This guide addresses common issues encountered during Prestin electromotility measurements, primarily focusing on whole-cell patch-clamp recordings for NLC analysis.

## Troubleshooting & Optimization

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Problem	Possible Cause(s)	Solution(s)
Difficulty achieving a stable gigaohm (GΩ) seal	1. Dirty pipette tip. 2. Unhealthy or debris-covered cells. 3. Incorrect pipette pressure. 4. Improper pipette resistance.	1. Use fresh, clean pipettes for each attempt. Consider fire-polishing the pipette tips.[13] 2. Ensure cells are healthy and the culture dish is free of debris. If using isolated OHCs, ensure the dissociation process is gentle.[12] 3. Apply gentle positive pressure when approaching the cell to clear debris, then release pressure upon contact to facilitate sealing.[14][15] 4. For OHCs and HEK cells, pipette resistances of 3-7 MΩ are generally effective.[16][17]
Noisy recording or excessive 50/60 Hz interference	1. Improper grounding of the setup. 2. Electrical noise from nearby equipment. 3. Poorly chlorinated or faulty electrodes. 4. High series resistance (Rs).	1. Ensure all components of the rig (microscope, micromanipulator, perfusion system) are properly grounded to a common point.[18] 2. Switch off non-essential equipment in the room. Use a Faraday cage to shield the setup.[13][18] 3. Freshly chlorinate the silver wire of the reference and recording electrodes daily.[16] 4. Monitor and compensate for Rs. If Rs is too high (>20 M $\Omega$ ), the recording may be unstable and noisy. A high Rs can distort the NLC measurement.





No detectable NLC in Prestintransfected cells	1. Low or no Prestin expression/transfection efficiency. 2. Incorrect intracellular or extracellular solutions. 3. Poor cell health. 4. Technical issues with the capacitance measurement protocol.	1. Optimize transfection protocol (e.g., DNA concentration, transfection reagent).[19] Verify expression using a fluorescent tag (e.g., GFP).[8] 2. Prestin function is sensitive to intracellular anions, particularly chloride. Ensure the intracellular solution contains an appropriate concentration of CI <sup>-</sup> (e.g., 140 mM CsCl).[11] 3. Use cells from a healthy, subconfluent culture. Visually inspect cells for signs of stress before patching. 4. Verify the settings of the lock-in amplifier or software-based capacitance measurement module. Use a model cell to test the system.
Small or distorted NLC curve	1. Low Prestin expression level. 2. High series resistance (Rs) that is not adequately compensated. 3. The voltage protocol does not cover the full range of Prestin's activity. 4. The cell membrane is damaged during whole-cell break-in.	1. Allow for longer expression time post-transfection (e.g., 24-48 hours).[8] 2. Keep Rs as low as possible (<10 MΩ if feasible) and use Rs compensation. High Rs can lead to an underestimation and distortion of the NLC. 3. Ensure the voltage ramp or steps cover a wide range (e.g., -150 mV to +150 mV) to capture the entire bell-shaped curve. 4. Apply gentle suction

for whole-cell access to

minimize membrane damage.

A leaky seal will result in a

distorted NLC.[14]



Run-down of NLC over time

 Washout of essential intracellular components. 2.
 Cell swelling or deterioration. 1. Include ATP and GTP in the intracellular solution to support cell health and stability during long recordings.[17][20] 2. Ensure the osmolarity of the intracellular solution is slightly lower than the extracellular solution to prevent swelling. [21] Monitor cell morphology throughout the recording.

## **Experimental Protocols**

# Protocol 1: Transient Transfection of HEK293 Cells with Prestin

This protocol outlines the steps for transiently transfecting HEK293 cells to express a Prestin construct.

- Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- Plating: Twenty-four hours before transfection, plate the cells onto glass coverslips in a 35 mm dish at a density that will result in 50-70% confluency on the day of transfection.
- Transfection Mixture Preparation:
  - In a sterile tube, dilute 2-3 µg of the Prestin plasmid DNA and 0.5 µg of a fluorescent reporter plasmid (e.g., eGFP, to identify transfected cells) into 250 µL of Opti-MEM.
  - In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine 3000) in 250 μL of Opti-MEM according to the manufacturer's instructions.
  - Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.



- Transfection: Add the transfection complex dropwise to the cells.
- Incubation: Incubate the cells for 24-48 hours at 37°C. For some Prestin constructs, shifting
  the cells to a lower temperature (e.g., 30°C) after 24 hours can enhance protein expression.
   [8]
- Verification: Twenty-four hours post-transfection, verify transfection efficiency by observing the expression of the fluorescent reporter under a fluorescence microscope.

## Protocol 2: Whole-Cell Patch-Clamp Recording for NLC Measurement

This protocol describes the procedure for obtaining NLC measurements from Prestinexpressing cells.

- Solution Preparation:
  - Extracellular Solution (in mM): 144 NaCl, 5.8 KCl, 1.3 CaCl<sub>2</sub>, 0.9 MgCl<sub>2</sub>, 10 HEPES, 5.6
     Glucose. Adjust pH to 7.3 with NaOH.[22]
  - Intracellular Solution (in mM): 140 CsCl, 2 MgCl<sub>2</sub>, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[11] For long-term recordings, supplement with 2.5 mM Na<sub>2</sub>ATP and 0.5 mM NaGTP.[22]
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 M $\Omega$  when filled with the intracellular solution.
- Recording Setup:
  - Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.
  - Continuously perfuse the chamber with the extracellular solution.
- Obtaining a Whole-Cell Configuration:
  - Identify a transfected cell using fluorescence.



- Approach the cell with the patch pipette while applying positive pressure.
- $\circ$  Form a G $\Omega$  seal by applying gentle suction.
- Rupture the cell membrane with a brief pulse of stronger suction to achieve the whole-cell configuration.

#### NLC Measurement:

- Use a patch-clamp amplifier equipped with a capacitance measurement module (e.g., a lock-in amplifier or software-based phase-tracking).
- Apply a sinusoidal voltage stimulus (e.g., 10 mV amplitude at 1 kHz) superimposed on a slow voltage ramp or a series of voltage steps (e.g., from -150 mV to +150 mV).
- Record the changes in membrane capacitance as a function of the holding potential.
- Subtract the linear capacitance (measured at very positive or negative potentials where Prestin is not active) to isolate the NLC.[3][9]

#### **Quantitative Data Summary**

The following table summarizes typical NLC parameters obtained from different Prestin orthologs expressed in HEK cells. These parameters are derived by fitting the NLC curve to a two-state Boltzmann function:

- Qmax/Clin (fC/pF): Maximum nonlinear charge movement normalized to linear cell capacitance. This reflects the density of active Prestin molecules.
- V1/2 (mV): The voltage at which the charge is equally distributed, corresponding to the peak
  of the NLC curve.
- z (e): The elementary charge moved across the membrane, indicating the voltage sensitivity of the protein.



Prestin Ortholog	Qmax/Clin (fC/pF)	V1/2 (mV)	z (e)	Reference
Gerbil	14.4 ± 3.8	-76.5 ± 5.3	0.73 ± 0.09	[9]
Dolphin	-	-61 ± 0.5	-	[8]
Platypus	-	~8	-	[9]
Lizard	8.1 ± 2.2	-31.4 ± 9.9	0.5 ± 0.06	[10]
Frog	4.9 ± 1.1	-52.2 ± 7.2	0.58 ± 0.18	[10]

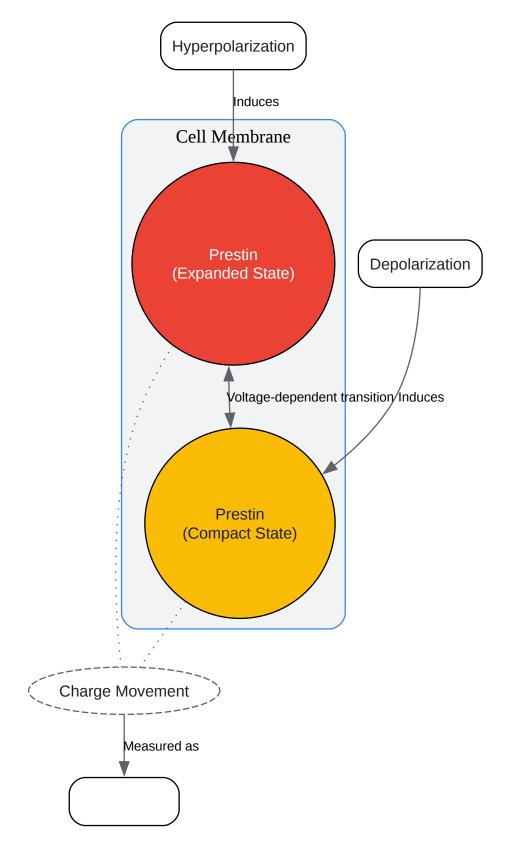
#### **Visualizations**



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Caption: Experimental workflow for Prestin NLC measurement.





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